[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine
Overview
Description
[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C12H24N2O It is a derivative of cyclohexylmethanamine, featuring a morpholine ring attached to the cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with morpholine under specific conditions. One common method is the reductive amination of cyclohexanone with morpholine, followed by the reduction of the resulting imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction is typically carried out in a solvent like ethanol or methanol, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to an amide or nitro group.
Reduction: : Reduction reactions can reduce any functional groups present, such as converting an imine to an amine.
Substitution: : Substitution reactions can replace the morpholine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Primary amines, secondary amines.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
This compound is similar to other cyclohexylamine derivatives, such as N-methylcyclohexylamine and cyclohexylmethanamine . the presence of the morpholine ring makes it unique, as it imparts different chemical and biological properties. The morpholine group enhances the compound's solubility and reactivity, making it more versatile in various applications.
List of Similar Compounds
N-methylcyclohexylamine
Cyclohexylmethanamine
N-ethylcyclohexylamine
N-propylcyclohexylamine
Properties
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-10-12(4-2-1-3-5-12)11-14-6-8-15-9-7-14/h1-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUJTFAVYFEGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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